molecular formula C14H14F3N3O B2658307 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1286718-58-8

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2658307
CAS No.: 1286718-58-8
M. Wt: 297.281
InChI Key: ZTNZBURICNPTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 2-methylimidazole moiety via an ethyl chain, and incorporates a trifluoromethyl group. This structure is characteristic of compounds designed to modulate key biological targets, particularly in signal transduction pathways. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of enzymes and receptors, and is present in several pharmacologically active molecules . The inclusion of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . This compound is of significant interest for early-stage pharmacological research, particularly in the screening and development of inhibitors for kinase and inflammation-related targets. The structural motif of an aromatic carboxamide linked to an imidazole is found in several well-known kinase inhibitors. Research into analogous compounds has demonstrated potent inhibitory activity against stress-induced kinases like p38 MAPK, which play a central role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, similar molecular frameworks are investigated as selective inhibitors for discoidin-domain receptors (DDRs), which are implicated in inflammatory diseases like atherosclerosis, osteoarthritis, and organ fibrosis . The presence of the 2-methyl-1H-imidazole group in its structure suggests potential for targeted interaction with the hinge region of various kinases, making it a valuable chemical probe for exploring disease mechanisms involving these enzymes . This product is intended for research applications only, including but not limited to: in vitro binding assays, enzymatic activity studies, structure-activity relationship (SAR) investigations, and as a building block for further chemical synthesis. It is supplied to qualified researchers for laboratory use. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-10-18-6-8-20(10)9-7-19-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNZBURICNPTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Imidazole Intermediate: The starting material, 2-methylimidazole, is alkylated with an appropriate alkyl halide (e.g., 2-bromoethylamine) under basic conditions to form the intermediate N-(2-aminoethyl)-2-methylimidazole.

    Coupling with Benzoyl Chloride: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Properties :
Studies have indicated that derivatives of imidazole compounds, including those similar to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, possess significant antibacterial and antifungal activities. For instance, certain imidazole derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida species . The structural features of imidazoles contribute to their interaction with microbial enzymes, making them effective antimicrobial agents.

Anticancer Potential :
Recent research has highlighted the anticancer properties of imidazole-based compounds. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar effects . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy against cancer cells.

Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

Therapeutic Area Potential Application
Antimicrobial Treatment of bacterial and fungal infections
Oncology Development as an anticancer agent
Anti-inflammatory Possible use in reducing inflammation based on structural analogs showing COX inhibition

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of imidazole derivatives:

  • Antibacterial Activity : A study found that certain imidazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus with minimal inhibitory concentrations comparable to standard antibiotics .
  • Anticancer Efficacy : Research on related compounds showed significant cytotoxicity against various cancer cell lines, indicating potential for development into anticancer therapeutics .

These findings underscore the need for further investigation into this compound's mechanisms of action and efficacy in clinical settings.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl Group: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like W1 .
  • Heterocyclic Moieties : The 2-methylimidazole in the target compound offers a rigid, planar structure for π-π stacking, contrasting with the flexible N,O-bidentate group in , which prioritizes metal coordination .
  • Linker Flexibility: The ethyl spacer in the target compound balances conformational freedom and steric bulk, whereas phenoxymethyl linkers () may improve solubility but reduce membrane permeability .

Physicochemical Properties

  • Solubility : The target compound’s -CF₃ and imidazole groups likely reduce aqueous solubility compared to hydroxylated analogs () but enhance lipid membrane penetration .
  • Thermal Stability : Trifluoromethyl groups generally increase thermal stability, as seen in ’s benzimidazole derivatives .

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazole ring and a trifluoromethyl group, which are known to influence its biological properties. The molecular formula is C12H12F3N3C_{12}H_{12}F_3N_3, and its structural representation can be summarized as follows:

  • Imidazole moiety : Contributes to biological activity through interactions with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in signaling pathways that regulate cell growth and proliferation, making them key targets in cancer therapy.

Inhibition of Kinase Activity

Research has indicated that compounds with similar structures exhibit potent inhibitory effects on various kinases. For instance, studies have shown that related benzamide derivatives can inhibit RET kinase activity, which is implicated in several cancers .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results showed that compounds with imidazole substitutions exhibited significant anti-proliferative effects, with IC50 values lower than standard chemotherapeutics like doxorubicin .
    • Another investigation into related compounds demonstrated their ability to induce apoptosis in cancer cells, suggesting that the imidazole ring plays a crucial role in enhancing cytotoxicity .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups (like trifluoromethyl) was found to enhance the potency of these compounds against specific kinases. SAR studies indicated that modifications on the phenyl ring significantly impact biological activity, making it a focal point for further drug design .

Biological Activity Data Table

Compound NameTargetIC50 (µM)Mechanism of Action
This compoundRET Kinase< 10Tyrosine Kinase Inhibition
Related Benzamide DerivativeCDK4/CYCLIN D15Multikinase Inhibition
DoxorubicinVarious0.5DNA Intercalation

Q & A

Q. How to assess synergistic effects with antifungal/anticancer agents?

  • Combination Studies : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Synergy (FICI ≤0.5) is observed with azoles (e.g., fluconazole) or microtubule inhibitors (e.g., paclitaxel) due to multi-target effects .

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